molecular formula C9H8O3 B3385656 5-(Hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 65006-89-5

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No. B3385656
CAS RN: 65006-89-5
M. Wt: 164.16 g/mol
InChI Key: QRJCYBIILYHUGV-UHFFFAOYSA-N
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Description

“5-(Hydroxymethyl)isobenzofuran-1(3H)-one” is a compound that is related to isobenzofuran . Isobenzofuran is a bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings . It is highly reactive and rapidly polymerizes .


Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-imine, which is related to “5-(Hydroxymethyl)isobenzofuran-1(3H)-one”, has been reported. It was found that cyclization via the amide oxygen is the rule rather than the exception .


Molecular Structure Analysis

The molecular structure of “5-(Hydroxymethyl)isobenzofuran-1(3H)-one” can be predicted using various tools . These tools can simulate and predict NMR spectra directly from your web browser using standard HTML5 .

Scientific Research Applications

1. Keto-Enol Tautomerism Analysis

5-(Hydroxymethyl)isobenzofuran-1(3H)-one derivatives are studied for their keto-enol tautomerism using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) methods. Researchers found that these compounds predominantly exist in the enol form in various states, and their tautomeric equilibria are not influenced by solvent, temperature, or physical state (Pires et al., 2016).

2. Biological Applications and Synthesis

The potential biological applications of isobenzofuranones, particularly in agrochemicals, have been explored. Novel epoxides derived from 5-(Hydroxymethyl)isobenzofuran-1(3H)-one have been synthesized, demonstrating their utility in creating bioactive molecules (Moraes et al., 2018).

3. Development of Heterocyclic Compounds

Research into the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones has revealed their potential for further chemical transformations. These compounds can be used to create a variety of heterocycles, indicating their versatility in synthetic chemistry (Zheng et al., 2019).

4. Anti-Tobacco Mosaic Virus Activities

Studies on isobenzofuran derivatives, including 5-(Hydroxymethyl)isobenzofuran-1(3H)-one, have shown significant anti-tobacco mosaic virus activities. These findings suggest potential applications in protecting plants against viral diseases (Shen et al., 2016).

5. Structural and Theoretical Analysis

The crystal structure and theoretical studies of compounds including 5-(Hydroxymethyl)isobenzofuran-1(3H)-one derivatives have been conducted. These studies provide insights into the molecular structure, hydrogen bonding, and electronic properties, which are crucial for understanding their chemical behavior and potential applications (Franca et al., 2016).

properties

IUPAC Name

5-(hydroxymethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJCYBIILYHUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CO)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498659
Record name 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

CAS RN

65006-89-5
Record name 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to a similar procedure to that described in Example 1-(6), methyl 2,4-bis(acetoxymethyl)benzoate (6.35 g, 22.7 mmol) obtained from Example 4-(1) and potassium carbonate (373.2 mg, 2.7 mmol) were reacted, and the reaction mixture was worked up to afford, after extraction, the title compound as a crude product. The crude product was subjected to chromatography on a silica gel (200 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10) to afford the title compound (2.94 g, 79% yield) as a colorless solid (mp. 126° C.).
Name
methyl 2,4-bis(acetoxymethyl)benzoate
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
373.2 mg
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

A suspension of 2 (22.1 g, 65.7 mmol) in 700 mL of a 1:1 mixture of dioxane/sulfuric acid (1M) was heated under reflux for 20 h. After cooling to room temperature, the mixture was poured into 200 mL of DCM. The phases were separated and the aqueous phase was extracted with DCM (5×200 mL). The combined organic layers were washed with saturated NaHCO3 (3×200 mL) and brine (1×200 mL) and were dried over MgSO4. The solvent was removed in vacuo to yield 8.70 g (83%) of pure 3 as a colorless solid: 1H-NMR (400 MHz, DMSO-d6): δ 4.65 (s, 2H), 5.39 (s, 2H), 5.47 (br s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.60 (s, 1H), 7.78 (d, J=7.7 Hz, 1H); 13C-NMR (100 MHz, DMSO-d6): δ 62.4, 69.7, 120.0, 123.3, 124.5, 126.9, 147.5, 149.7, 170.5; MS (Cl+ (NH3)) m/z=165.0 (M+H+, 100), 182.0 (M+NH4+, 49).
Name
2
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
dioxane sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 2
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
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5-(Hydroxymethyl)isobenzofuran-1(3H)-one
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Reactant of Route 5
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 6
5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Citations

For This Compound
4
Citations
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
An aryl-substituted isobenzofuran-1(3H)-one lead compound was identified from a high throughput screen designed to find inhibitors of the lymphocyte pore-forming protein perforin. A …
Number of citations: 24 www.sciencedirect.com
W DONG - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
Objective: For the purpose of finding new bioactive agents from ethnic medicines, the chemical study on Dai Medicine Arundina graminifolia was carried out. Methods: The chemical …
Number of citations: 6 pesquisa.bvsalud.org
JL Shi, SY Tang, CB Liu, L Ye, PS Yang… - Journal of Asian …, 2017 - Taylor & Francis
Three new benzolactones (1–3), together with four known ones (4–7), were isolated from the whole herb of Lavandula angustifolia. Their structures were established on the basis of …
Number of citations: 3 www.tandfonline.com
A Luvisi, A Panattoni, A Materazzi… - International Journal of …, 2017 - arpi.unipi.it
Tobacco mosaic virus (TMV) represents a paradigm in virology, and its control may open the way to effective treatment against phytoviruses. However, the use of chemicals to eliminate …
Number of citations: 11 arpi.unipi.it

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